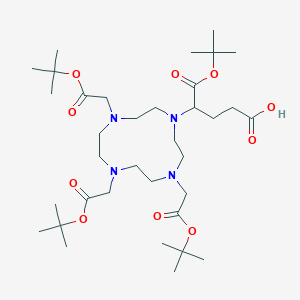

DOTA-GA(tBu)4

Descripción general

Descripción

DOTA-GA(tBu)4, also known as ®-5-(tert-butoxy)-5-oxo-4-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanoic acid, is a macrocyclic chelator . It is used in medical imaging and has applications in peptides labeling and as chelators for 68Ga, 111In, 90Y .

Molecular Structure Analysis

The molecular formula of this compound is C35H64N4O10 . It has a molecular weight of 700.90 g/mol .

Chemical Reactions Analysis

This compound is a coordination polymer composed of DOTA and COOt-Bu. DOTA is a common metal ion chelator with good stability and selectivity. COOt-Bu is an organic compound with a carboxyl group that can form a stable complex with DOTA .

Physical And Chemical Properties Analysis

This compound is a white powder . It has a high hydrophilicity (log P = -3.6 ± 0.1 and -3.9 ± 0.1 for 68 Ga and 177 Lu, respectively) .

Aplicaciones Científicas De Investigación

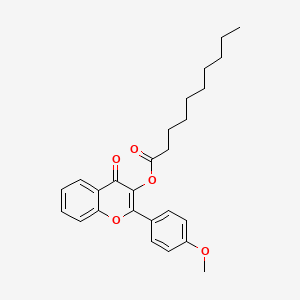

Preparation of Self-Assembled High Relaxivity MRI Nanoprobes

DOTA-GA(tBu)4 is an efficient amphiphilic Gd (III) chelate used for the preparation of self-assembled high relaxivity MRI nanoprobes . These nanoprobes can enhance the contrast in MRI scans, making it easier to visualize and diagnose various health conditions.

Coupling to Bioactive Peptides for Radiometal Labeling

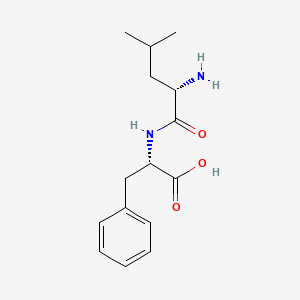

This compound is a bifunctional prochelator, which means it can be coupled to bioactive peptides for radiometal labeling . This is particularly useful in the field of nuclear medicine for the development of radiopharmaceuticals.

Development of DOTA-like Chelating Agents

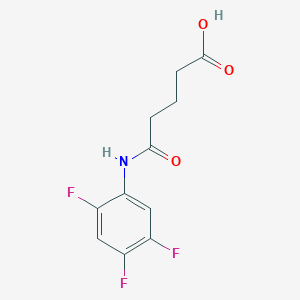

This compound can be used in the development of DOTA-like chelating agents . These agents can form stable complexes with various metal ions, which is crucial in many biological and medical applications.

PET Imaging of Cancer

This compound has been used in the synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer . This allows for the visualization of tumors and can aid in the diagnosis and treatment planning of cancer.

Theranostic Treatment of Prostate Cancer

Based on a highly specific PSMA ligand, a metabolically stable this compound construct has been developed for theranostic treatment of prostate cancer . This approach combines therapy and diagnostics, allowing for personalized treatment plans.

Labeling of Peptides and Antibodies

This compound is used as a chelating agent for the labeling of peptides and antibodies with isotopes such as 68Ga, 111In, and 64Cu . This is particularly useful in the field of nuclear medicine for the development of radiopharmaceuticals.

Mecanismo De Acción

Target of Action

DOTA-GA(tBu)4 is primarily used as a macrocyclic chelator . Its main role is in medical imaging , where it binds to certain targets to enhance the contrast and clarity of the images.

Mode of Action

The compound interacts with its targets by forming stable complexes . This interaction enhances the visibility of the targets in medical imaging procedures .

Pharmacokinetics

It’s known that the compound exhibits favorable pharmacokinetics, with low unspecific uptake and high tumor accumulation in certain conditions .

Result of Action

The primary result of this compound’s action is the enhancement of medical imaging . By forming stable complexes with its targets, it improves the contrast and clarity of images, aiding in more accurate diagnosis and treatment planning.

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can be significantly affected by the presence of hygroscopic DMSO . Furthermore, the compound’s stability can be influenced by storage conditions, with recommended storage at -20°C for the powder form and -80°C for the solvent form .

Direcciones Futuras

Propiedades

IUPAC Name |

5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64N4O10/c1-32(2,3)46-28(42)23-36-15-17-37(24-29(43)47-33(4,5)6)19-21-39(26(13-14-27(40)41)31(45)49-35(10,11)12)22-20-38(18-16-36)25-30(44)48-34(7,8)9/h26H,13-25H2,1-12H3,(H,40,41) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAUFMLRKFUOID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)C(CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64N4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

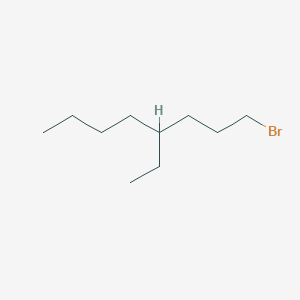

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid](/img/structure/B3123219.png)

![4-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile](/img/structure/B3123256.png)

![2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B3123262.png)

![N-(3,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3123269.png)

![N-allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide](/img/structure/B3123299.png)

![Ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3123302.png)